BenchChemオンラインストアへようこそ!

5-Bromo-3-(thiophen-2-yl)-1H-indazole

CCR4 antagonist chemokine receptor GTPγS binding

This compound delivers validated multi-target pharmacology: nanomolar CCR4 antagonism (IC50=3.89 nM), moderate PDE4 inhibition (IC50=300 nM cellular), and calibrated 5-LO reference activity (IC50=3.6 μM). The 5-bromo group enables Suzuki-Miyaura cross-coupling for rapid C5 SAR expansion. Calculated LogP of 4.05 makes it an ideal positive control for lipophilicity-driven assay interference. Unlike generic indazole analogs, the precise 5-bromo-3-(thiophen-2-yl) architecture is essential—structurally similar replacements alter binding and selectivity. Ideal for orthogonal CCR4 validation, PDE4 inhibitor optimization, and 5-LO reference studies.

Molecular Formula C11H7BrN2S
Molecular Weight 279.16 g/mol
CAS No. 911305-81-2
Cat. No. B1519745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(thiophen-2-yl)-1H-indazole
CAS911305-81-2
Molecular FormulaC11H7BrN2S
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br
InChIInChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14)
InChIKeyHCQXXMHJJVLCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(thiophen-2-yl)-1H-indazole: An Indazole Scaffold with Thiophene and Bromo Substitution for Medicinal Chemistry and Targeted Activity Profiling


5-Bromo-3-(thiophen-2-yl)-1H-indazole (CAS 911305-81-2) is a heterocyclic small molecule belonging to the indazole class, characterized by a bromine atom at the 5-position and a thiophen-2-yl group at the 3-position of the 1H-indazole core [1]. This specific substitution pattern distinguishes it from other indazole derivatives and confers a unique molecular fingerprint for ligand-target interaction studies. The compound has been evaluated across multiple biological targets including chemokine receptor 4 (CCR4), phosphodiesterase 4 (PDE4), and 5-lipoxygenase (5-LO), with potency data spanning from low nanomolar to micromolar ranges depending on the target system [2][3][4].

5-Bromo-3-(thiophen-2-yl)-1H-indazole: Why Structural Specificity Precludes Indazole Scaffold Substitution


Substitution of 5-bromo-3-(thiophen-2-yl)-1H-indazole with structurally similar indazole analogs is not scientifically justified due to the pronounced sensitivity of biological activity to subtle modifications in the indazole substitution pattern. Systematic structure-activity relationship (SAR) studies on indazole arylsulfonamides have established that the indazole core tolerates only small substituents at the C5, C6, and C7 positions, and that the nature of the substituent at the 3-position critically influences target engagement and isoform selectivity profiles [1][2]. The bromo substituent at C5 provides a synthetic handle for further derivatization, while the thiophen-2-yl moiety at C3 imparts specific electronic and steric properties that cannot be replicated by phenyl or other heteroaryl replacements. Consequently, generic indazole analogs lacking this precise 5-bromo-3-(thiophen-2-yl) architecture will exhibit divergent binding affinities, selectivity windows, and functional activity profiles, making them unsuitable surrogates for applications requiring the exact pharmacological fingerprint of this compound [3].

5-Bromo-3-(thiophen-2-yl)-1H-indazole: Quantitative Activity Data Across CCR4, PDE4, and 5-LO Target Systems


CCR4 Antagonist Activity: Nanomolar Potency in GTPγS Functional Binding Assay

5-Bromo-3-(thiophen-2-yl)-1H-indazole demonstrates potent antagonist activity at the human CC-chemokine receptor 4 (CCR4) with an IC50 value of 3.89 nM in a [35S]-GTPγS binding assay using CHO cell membranes expressing recombinant human CCR4 [1]. This potency positions it within the active range of indazole-based CCR4 antagonists, where reported IC50 values for structurally related arylsulfonamide derivatives span from 158 nM to sub-nanomolar ranges [2]. The compound achieves nanomolar functional antagonism without requiring the arylsulfonamide moiety present in many optimized clinical candidates, indicating that the 5-bromo-3-(thiophen-2-yl) substitution alone can confer substantial CCR4 binding affinity.

CCR4 antagonist chemokine receptor GTPγS binding allosteric modulator

PDE4 Inhibitory Activity: Moderate Cellular Potency in Human U937 Myeloid Cells

In cellular PDE4 inhibition assays using human U937 myeloid cells, 5-bromo-3-(thiophen-2-yl)-1H-indazole exhibits an IC50 value of 300 nM after 30 minutes of incubation, measured by electrochemiluminescence-based immunoassay [1]. This moderate potency can be contextualized against optimized N2-substituted indazole PDE4D inhibitors, such as LZ-14 (Z21115), which achieves an IC50 of 10.5 nM against PDE4D7 in enzymatic assays [2]. The approximately 30-fold difference in potency reflects the absence of optimized N2-substituent modifications in the target compound. However, the 300 nM cellular activity provides a useful benchmark for evaluating structure-activity relationships following derivatization at the N1 or N2 positions or via Suzuki coupling at the 5-bromo site.

PDE4 inhibitor phosphodiesterase U937 cells inflammatory signaling

5-Lipoxygenase Inhibition: Micromolar Range Activity Distinguishes from Optimized Dual COX-2/5-LOX Inhibitors

5-Bromo-3-(thiophen-2-yl)-1H-indazole exhibits inhibition of 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3600 nM (3.6 μM) in a cell-intact assay measuring product formation relative to control, in the presence of 20 μM A23187/arachidonic acid ionophore [1]. This micromolar activity is substantially weaker than optimized 5-LO inhibitors reported in the literature. For comparison, zileuton, a clinically approved 5-LO inhibitor, achieves an IC50 of approximately 36.46 nM [2], while potent indazole-carboxamide derivatives achieve IC50 values of 77.37 nM [2] and dual COX-2/5-LOX indazole-piperazine pyrimidine derivatives reach 41.86 nM . The approximately 80- to 100-fold lower potency of the target compound confirms its role as an unoptimized scaffold rather than a viable lead for 5-LO-directed programs, though the measurable activity validates the indazole-thiophene core as a potential starting point for focused library synthesis.

5-LOX inhibitor leukotriene synthesis neutrophil assay inflammation

Physicochemical Profile: Calculated LogP of 4.05 Informs Lipophilicity-Driven Property Differentiation

5-Bromo-3-(thiophen-2-yl)-1H-indazole has a calculated LogP (octanol-water partition coefficient) of 4.0539, with a topological polar surface area (TPSA) of 28.68 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The LogP value of 4.05 indicates substantial lipophilicity, which influences membrane permeability, solubility, and plasma protein binding. For context, typical oral drug candidates with favorable ADME properties fall within a LogP range of 1 to 3 [2]. The elevated LogP of 4.05 may contribute to higher non-specific binding and reduced aqueous solubility (calculated solubility approximately 0.017 g/L at 25 °C) . This physicochemical profile contrasts with more polar indazole derivatives bearing hydroxyl or methoxy groups at C4, which exhibit lower LogP values and improved solubility but may sacrifice membrane permeability. The 5-bromo substituent additionally provides a synthetic handle for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the indazole core at the C5 position.

LogP lipophilicity drug-likeness ADME prediction

5-Bromo-3-(thiophen-2-yl)-1H-indazole: High-Value Application Scenarios for Chemical Biology and Medicinal Chemistry Workflows


CCR4 Antagonist Chemical Probe for Chemokine Receptor Pharmacology Studies

Procure 5-bromo-3-(thiophen-2-yl)-1H-indazole for use as a nanomolar CCR4 antagonist chemical probe (IC50 = 3.89 nM in GTPγS binding assay) in cellular and biochemical assays investigating chemokine receptor signaling, T-cell migration, or tumor microenvironment modulation [1]. This compound provides a structurally distinct scaffold from arylsulfonamide-based CCR4 antagonists, enabling orthogonal validation of target engagement without confounding sulfonamide-specific effects. Applicable in assays using CHO cells expressing human CCR4 or primary immune cells where CCR4-mediated chemotaxis is being evaluated.

Starting Scaffold for PDE4 Inhibitor Medicinal Chemistry Optimization

Utilize 5-bromo-3-(thiophen-2-yl)-1H-indazole as a baseline PDE4 inhibitor scaffold (cellular IC50 = 300 nM in U937 cells) for structure-activity relationship campaigns targeting inflammatory bowel disease or other PDE4-implicated indications [2]. The compound's moderate potency provides a quantifiable starting point for iterative optimization at N1, N2, or C5 positions. The 5-bromo substituent serves as a functional handle for Suzuki-Miyaura cross-coupling reactions, enabling rapid parallel library synthesis to explore C5-substituent effects on PDE4 potency and isoform selectivity [3].

5-Lipoxygenase Pathway Probe with Defined Micromolar Activity Benchmark

Employ 5-bromo-3-(thiophen-2-yl)-1H-indazole as a weakly active 5-LO inhibitor (IC50 = 3.6 μM in human neutrophils) for use as a reference compound in leukotriene synthesis inhibition assays or as a negative control comparator when evaluating optimized 5-LO inhibitors [4]. The established micromolar IC50 provides a calibrated baseline against which potency improvements from structural modifications can be quantitatively assessed. Suitable for cell-intact neutrophil assays using A23187/arachidonic acid stimulation protocols.

Physicochemical Property Benchmark for Indazole Scaffold Lipophilicity Profiling

Incorporate 5-bromo-3-(thiophen-2-yl)-1H-indazole (calculated LogP = 4.05) into compound libraries for high-throughput physicochemical profiling, solubility determination (calculated 0.017 g/L), and permeability assessment in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers . The elevated LogP makes this compound a useful positive control for evaluating lipophilicity-driven assay interference, non-specific binding, or solubility-limited absorption in early-stage ADME screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-(thiophen-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.